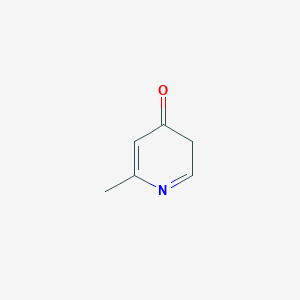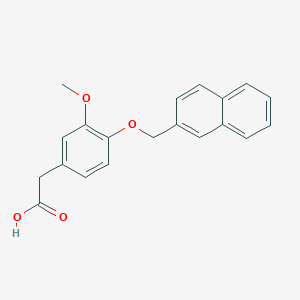
Benzeneacetic acid, 3-methoxy-4-(2-naphthalenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid is an organic compound with a complex structure that includes a methoxy group, a naphthalene ring, and a phenylacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthalen-2-ylmethoxy intermediate: This step involves the reaction of naphthalene with a suitable methoxy reagent under specific conditions to form the naphthalen-2-ylmethoxy intermediate.
Coupling with 3-methoxy-4-hydroxybenzaldehyde: The intermediate is then coupled with 3-methoxy-4-hydroxybenzaldehyde using a coupling reagent such as a Grignard reagent or a Suzuki-Miyaura coupling reaction.
Formation of the phenylacetic acid moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions to form a dihydronaphthalene derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydronaphthalene derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Interacting with cellular receptors to modulate signaling pathways.
Inhibiting enzymes: Inhibiting the activity of enzymes involved in inflammatory or oxidative processes.
Modulating gene expression: Affecting the expression of genes related to cell growth, apoptosis, and stress response.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxyphenylacetic acid: A simpler analog with a methoxy group and a phenylacetic acid moiety.
Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.
Phenylacetic acid derivatives: Compounds with variations in the substituents on the phenyl ring.
Uniqueness
2-(3-Methoxy-4-(naphthalen-2-ylmethoxy)phenyl)acetic acid is unique due to its combination of a methoxy group, a naphthalene ring, and a phenylacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
833484-67-6 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
2-[3-methoxy-4-(naphthalen-2-ylmethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C20H18O4/c1-23-19-11-14(12-20(21)22)7-9-18(19)24-13-15-6-8-16-4-2-3-5-17(16)10-15/h2-11H,12-13H2,1H3,(H,21,22) |
Clave InChI |
GVSDGBQWUVJTEX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)

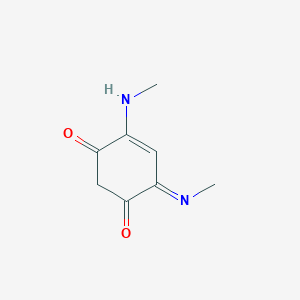
![Benzene, 5-[2-(3,5-dimethoxyphenyl)ethyl]-1,3-dimethoxy-2-propyl-](/img/structure/B14204011.png)
propanedioate](/img/structure/B14204014.png)
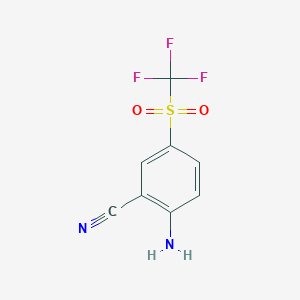
![1,1'-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)](/img/structure/B14204031.png)
![4-Chloro-N-[1-chloro-2-(4-fluorophenyl)-2-oxoethyl]benzamide](/img/structure/B14204040.png)
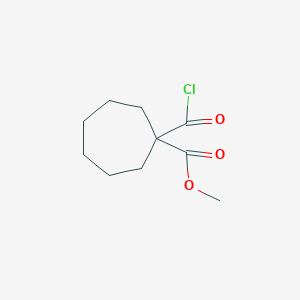
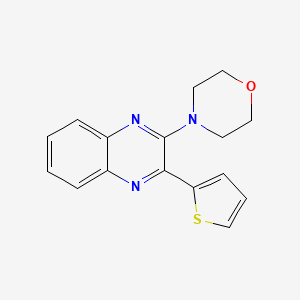
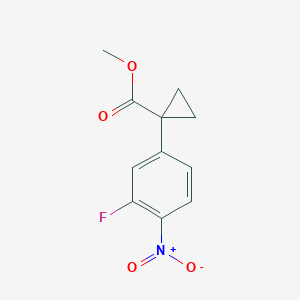
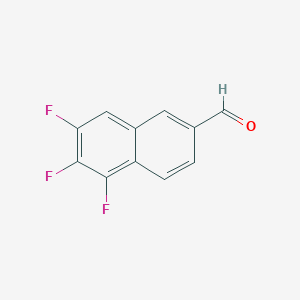
![5-[(3-Hydroxy-4-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14204058.png)
